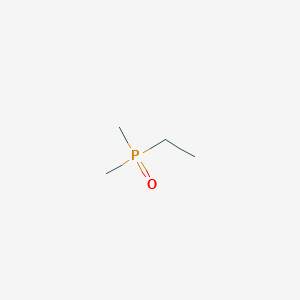
Phosphine oxide, ethyldimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, ethyldimethyl- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxygen atom and three organic groups: one ethyl group and two methyl groups. This compound is part of the broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphine oxide, ethyldimethyl- can be synthesized through several methods. One common approach involves the oxidation of the corresponding phosphine, ethyldimethylphosphine, using oxidizing agents such as hydrogen peroxide or oxygen. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired phosphine oxide.
Industrial Production Methods
In an industrial setting, the production of phosphine oxide, ethyldimethyl- may involve large-scale oxidation processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agent and reaction parameters can be optimized to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine oxide, ethyldimethyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where one of the organic groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state compounds, while reduction results in the corresponding phosphine.
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, ethyldimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Phosphine oxides are explored for their potential therapeutic properties, including as inhibitors of specific enzymes.
Industry: In industrial applications, phosphine oxide, ethyldimethyl- is used as a stabilizer in polymer production and as a flame retardant.
Wirkmechanismus
The mechanism by which phosphine oxide, ethyldimethyl- exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The compound’s molecular targets include enzymes and proteins, where it can modulate activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Phosphine oxide, ethyldimethyl- can be compared with other similar compounds such as:
Trimethylphosphine oxide: Similar in structure but with three methyl groups instead of one ethyl and two methyl groups.
Diethylmethylphosphine oxide: Contains two ethyl groups and one methyl group.
Triphenylphosphine oxide: Features three phenyl groups, offering different steric and electronic properties.
The uniqueness of phosphine oxide, ethyldimethyl- lies in its specific combination of ethyl and methyl groups, which can influence its reactivity and applications in distinct ways compared to its analogs.
Eigenschaften
CAS-Nummer |
39966-25-1 |
|---|---|
Molekularformel |
C4H11OP |
Molekulargewicht |
106.10 g/mol |
IUPAC-Name |
1-dimethylphosphorylethane |
InChI |
InChI=1S/C4H11OP/c1-4-6(2,3)5/h4H2,1-3H3 |
InChI-Schlüssel |
DKPBGPGFLDMHRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


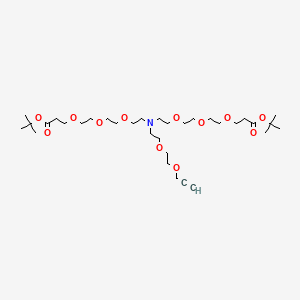
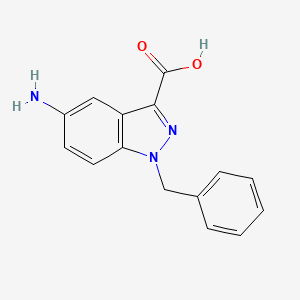
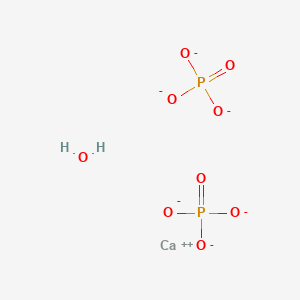

![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine dihydrochloride](/img/structure/B13719675.png)
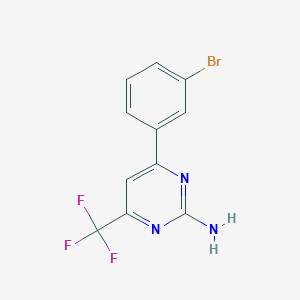
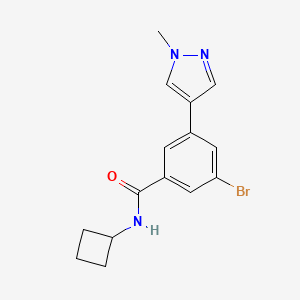
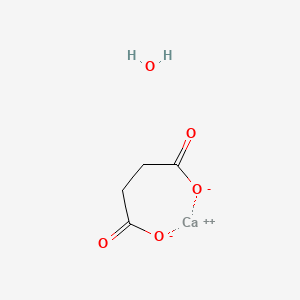
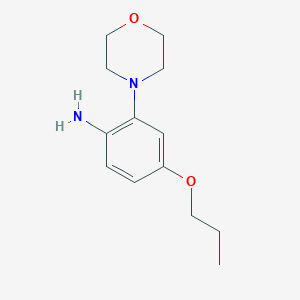
![3-[3-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13719711.png)
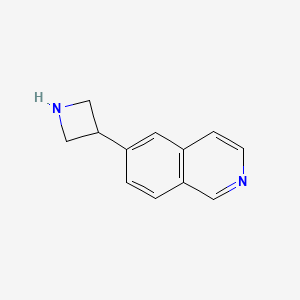
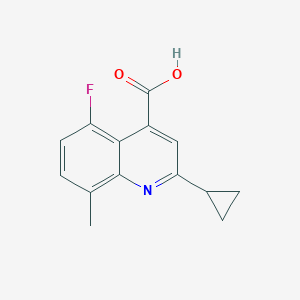
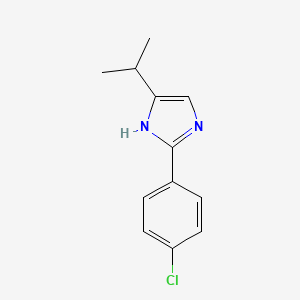
![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B13719734.png)
